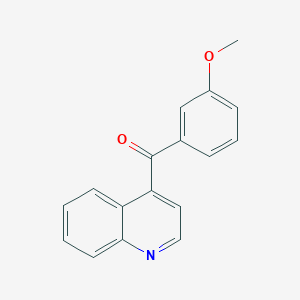
4-(2,3-Dichlorobenzoyl)quinoline
Descripción general
Descripción
4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO . It is used in scientific research and has potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in organic and medicinal chemistry . One approach involves the use of α,β-unsaturated aldehydes . Another method highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight is 302.2 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 478.1±35.0 °C and a density of 1.381±0.06 g/cm3 . The compound also has a pKa value of 1.87±0.13 .Aplicaciones Científicas De Investigación
Regioselective Chemical Transformations
Studies highlight the regioselective nucleophilic substitution reactions of dichlorobenzoylquinoline derivatives, demonstrating their versatility in chemical synthesis. For instance, Ismail and Abass (2001) explored the chemistry of substituted quinolinones, including regioselective nucleophilic substitution reactions, leading to various derivatives with potential biological activities (Ismail & Abass, 2001).
Crystal Structure and Supramolecular Chemistry
The crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines were determined, shedding light on the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural insights are crucial for understanding the molecular arrangements that contribute to the material's properties and potential applications in molecular engineering and design (de Souza et al., 2015).
Photovoltaic and Electronic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication have been explored. The study by Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the potential of quinoline derivatives in the development of heterojunction diodes, highlighting their rectification behavior and photovoltaic properties under dark and illumination conditions. This suggests the applicability of such compounds in the fabrication of photodiodes and possibly other optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Chemistry and Synthesis Methodologies
The synthesis of disubstituted quinoline derivatives via A3-coupling has been reviewed, with an emphasis on green chemistry approaches. Naidoo and Jeena (2017) discussed the EcoScale evaluation of these methodologies, highlighting the environmental and economic benefits of adopting greener synthetic routes for the production of quinoline derivatives. This aligns with the broader goal of sustainable chemistry and the development of environmentally friendly chemical processes (Naidoo & Jeena, 2017).
Mecanismo De Acción
The mechanism of action of quinolones, a class of compounds that includes 4-(2,3-Dichlorobenzoyl)quinoline, involves the inhibition of bacterial type II topoisomerases, gyrase, and topoisomerase IV . These enzymes are essential for bacterial viability, and quinolones convert them into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
Direcciones Futuras
The development of synthetic methods for making quinoline derivatives, including 4-(2,3-Dichlorobenzoyl)quinoline, continues to attract the interest of organic and medicinal chemists . Future research may focus on improving existing synthetic methods and developing new ones, as well as exploring the potential biological and pharmaceutical applications of these compounds .
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBLEOUXLJRPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
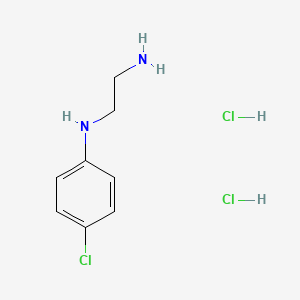
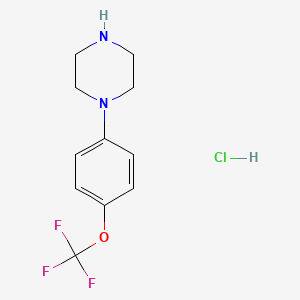
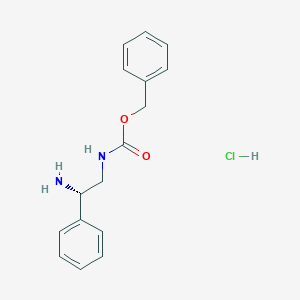
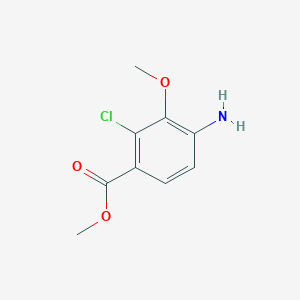

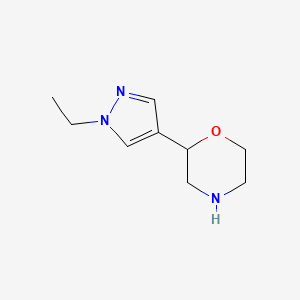
![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)
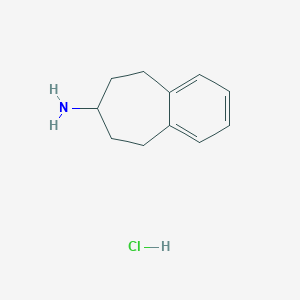

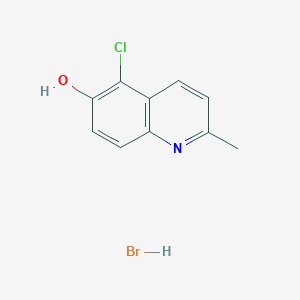

![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)
